molecular formula C18H19N3O2 B2978796 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea CAS No. 898443-86-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea

Cat. No.: B2978796
CAS No.: 898443-86-2
M. Wt: 309.369
InChI Key: LLDJUMUDRDFTMC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea (CAS 898443-75-9) is an N,N'-diaryl urea derivative of significant interest in medicinal chemistry and anticancer drug discovery. The unsymmetrical urea moiety is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets, which is crucial for inhibiting enzyme activity and modulating protein-protein interactions . Researchers are particularly interested in such compounds because the diaryl urea scaffold is present in several FDA-approved oncology drugs, such as Sorafenib and Regorafenib, used for treating advanced renal cell carcinoma and hepatocellular carcinoma . This specific compound, with its unique 3,4-dihydro-2H-pyrrole and methoxyphenyl substituents, serves as a valuable building block for developing novel therapeutic agents. Its structure is optimized for exploring structure-activity relationships (SAR), particularly in programs targeting kinase inhibition and signal transduction pathways . The molecular formula is C18H19N3O2 and it has a molecular weight of 309.37 g/mol . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-16-11-9-14(10-12-16)20-18(22)21(17-8-5-13-19-17)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJUMUDRDFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 309.369 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors.
  • Attachment of Aromatic Rings : Introduced via nucleophilic substitution reactions.
  • Formation of the Urea Group : This involves the reaction of an amine with isocyanate or carbamoyl chloride under controlled conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to enzyme active sites, inhibiting their activity.
  • Receptor Binding : It interacts with cell surface receptors, modulating various signaling pathways.
  • Pathway Modulation : Alters intracellular pathways affecting cellular functions.

Anticancer Activity

Research has shown that similar diaryl urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of related compounds for their activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines using the MTT assay. The results indicated that certain derivatives demonstrated potent inhibitory effects with IC50 values comparable to established anticancer drugs like sorafenib .

CompoundA549 IC50 (µM)HCT116 IC50 (µM)
Test Compound2.39 ± 0.103.90 ± 0.33
Sorafenib2.12 ± 0.182.25 ± 0.71

Inhibitory Activity Against IDO1 and TDO

Another study focused on the inhibitory activities of related compounds against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The findings revealed that specific substitutions in the urea structure significantly influenced binding affinity and selectivity towards IDO1, suggesting potential therapeutic applications in cancer treatment by modulating immune responses .

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications in the urea moiety and aromatic substitutions can enhance biological activity:

  • Substituent Positioning : The position of methoxy and other functional groups on the aromatic rings affects potency.
  • Functional Group Variations : Changes in substituents can lead to variations in enzyme inhibition profiles.

Scientific Research Applications

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to enzyme active sites, inhibiting their activity.
  • Receptor Binding : It interacts with cell surface receptors, modulating various signaling pathways.
  • Pathway Modulation : Alters intracellular pathways affecting cellular functions.

Anticancer Activity

Research has shown that similar diaryl urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of related compounds for their activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines using the MTT assay. The results indicated that certain derivatives demonstrated potent inhibitory effects with IC50 values comparable to established anticancer drugs like sorafenib.

CompoundA549 IC50 (µM)HCT116 IC50 (µM)
Test Compound2.39 ± 0.103.90 ± 0.33
Sorafenib2.12 ± 0.182.25 ± 0.71

Inhibitory Activity Against IDO1 and TDO

Another study focused on the inhibitory activities of related compounds against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The findings revealed that specific substitutions in the urea structure significantly influenced binding affinity and selectivity towards IDO1, suggesting potential therapeutic applications in cancer treatment by modulating immune responses.

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications in the urea moiety and aromatic substitutions can enhance biological activity:

  • Substituent Positioning : The position of methoxy and other functional groups on the aromatic rings affects potency.
  • Functional Group Variations : Changes in substituents can lead to variations in enzyme inhibition profiles.

Applications in Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 4-methoxyphenyl group distinguishes it from analogs with ortho-methoxy or halogen substituents . For example:

  • Chalcone Derivatives: In chalcones like (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h), para-substitution with methoxy on ring B correlates with reduced potency (IC50 = 13.82 μM) compared to para-fluoro substituents (IC50 = 4.703 μM in compound 2j) . This suggests that electron-donating groups (e.g., methoxy) at the para position may decrease activity compared to electron-withdrawing groups (e.g., halogens).
Table 1: Substituent Effects on Activity in Chalcones and Ureas
Compound Class Substituent (Position) Key Effect on Activity IC50 (μM) Source
Chalcone (2j) 4-Bromo (A), 4-Fluoro (B) High potency (electron-withdrawing) 4.703
Chalcone (2h) 4-Chloro (A), 4-Methoxy (B) Reduced potency (electron-donating) 13.82
Urea (Target Compound) 4-Methoxy (B) Theoretical enhanced solubility N/A
Urea Analog 2-Methoxy (B) Potential steric hindrance N/A

Structural Conformation and Crystallography

Crystallographic studies of chalcones, such as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, reveal that para-substitution results in dihedral angles of 7.14°–56.26° between aromatic rings, influencing molecular planarity and target binding .

Contradictions and Limitations

  • Methoxy’s Dual Role : In chalcones, para-methoxy substitution reduces potency , but in antioxidants, it enhances activity . This highlights the context-dependent role of substituents.
  • Lack of Direct Data : The target compound’s IC50, melting point, and specific biological targets remain uncharacterized, limiting direct comparisons.

Q & A

Q. What analytical techniques are critical for confirming batch-to-batch consistency in academic synthesis?

  • Methodological Answer : Combine HPLC purity analysis (>95%), melting point determination, and spectroscopic fingerprinting (FTIR, NMR). Cross-validate with reference standards from pharmacopeial sources (e.g., Pharmacopeial Forum guidelines for related arylurea compounds) .

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